molecular formula C19H19N3O4 B2571127 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 886186-46-5

4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2571127
CAS No.: 886186-46-5
M. Wt: 353.378
InChI Key: TYTZIFZNCRLBOM-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a nitro group, a methoxyphenethylamine moiety, and a methyl group. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Nitration: The quinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Alkylation: The 1-position of the quinoline is alkylated using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The final step involves the nucleophilic substitution of the nitro group with 4-methoxyphenethylamine under basic conditions, typically using sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, and the employment of automated systems for precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or sulfonylation, to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-((4-hydroxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one.

    Reduction: 4-((4-methoxyphenethyl)amino)-1-methyl-3-aminoquinolin-2(1H)-one.

    Substitution: 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one derivatives with various acyl or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-((4-Methoxyphenethyl)amino)-1-methylquinolin-2(1H)-one: Lacks the nitro group, which may result in different biological activities.

    4-((4-Methoxyphenethyl)amino)-3-nitroquinolin-2(1H)-one: Lacks the methyl group, potentially affecting its chemical reactivity and biological properties.

    4-((4-Methoxyphenethyl)amino)-1-methyl-3-nitroquinoline: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the nitro and methoxyphenethylamine groups in 4-((4-methoxyphenethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethylamino]-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-21-16-6-4-3-5-15(16)17(18(19(21)23)22(24)25)20-12-11-13-7-9-14(26-2)10-8-13/h3-10,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTZIFZNCRLBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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